molecular formula C13H12N4O4S B11053934 1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B11053934
M. Wt: 320.33 g/mol
InChI Key: FFCASHLSUOUOKG-UHFFFAOYSA-N
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Description

1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a triazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-furylamine with α-haloketones under acidic conditions. The resulting thiazole derivative is then subjected to a nucleophilic substitution reaction with a triazinane-2,4,6-trione derivative, such as cyanuric chloride, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The furan and thiazole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The triazinane-2,4,6-trione core can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to its combination of three distinct functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N4O4S

Molecular Weight

320.33 g/mol

IUPAC Name

1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C13H12N4O4S/c1-15-11(18)16(2)13(20)17(12(15)19)6-8-7-22-10(14-8)9-4-3-5-21-9/h3-5,7H,6H2,1-2H3

InChI Key

FFCASHLSUOUOKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CO3)C

Origin of Product

United States

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